molecular formula C24H33N3O4 B2679534 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-74-3

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2679534
CAS No.: 898448-74-3
M. Wt: 427.545
InChI Key: GNODLOPCAVCJJL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure, which integrates a trimethoxybenzamide group linked to a complex amine chain featuring a 4-methylpiperazine moiety, is characteristic of compounds designed to modulate protein-protein interactions . Similar benzamide derivatives containing the 4-methylpiperazin-1-yl group have been demonstrated to function as potent antagonists of critical protein interactions, such as that between the WD40-repeat protein WDR5 and the mixed lineage leukemia (MLL) protein . The disruption of this interaction presents a promising therapeutic strategy in oncology, as it can inhibit the histone methyltransferase activity of MLL complexes, which is often dysregulated in cancers . Furthermore, the 4-methylpiperazine subunit is a recurrent pharmacophore in molecules investigated for a range of biological activities, including as potential glucocorticoid receptor agonists . The presence of this group can significantly influence the physicochemical properties of a molecule, such as its solubility, and its ability to engage in key hydrogen-bonding interactions within a target's binding pocket, as observed in crystal structures of related protein-ligand complexes . This compound is presented for research applications exclusively, including but not limited to, use as a standard in analytical profiling, a building block in the synthesis of novel chemical entities, or a lead compound in pharmacological assays to explore new mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-17-6-8-18(9-7-17)20(27-12-10-26(2)11-13-27)16-25-24(28)19-14-21(29-3)23(31-5)22(15-19)30-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNODLOPCAVCJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The initial step involves the formation of the trimethoxyphenyl intermediate. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions.

    Introduction of the Methylphenyl Group: The next step involves the introduction of the methylphenyl group. This can be done by reacting the intermediate with 4-methylphenylboronic acid in the presence of a palladium catalyst.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate with 1-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of various organic molecules. It is also used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in studies involving cell signaling pathways and receptor binding. It is also used in the development of new drugs and therapeutic agents.

    Medicine: The compound has potential applications in the treatment of various diseases, including cancer and neurological disorders. It is used in preclinical studies to evaluate its efficacy and safety.

    Industry: The compound is used in the development of new materials and chemicals. It is also used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various receptors and enzymes, including G-protein coupled receptors (GPCRs) and kinases.

    Pathways Involved: The compound modulates various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be contextualized against analogous benzamide derivatives, as outlined below:

Structural Analogues with Piperazine/Piperidine Moieties

Compound Name Key Structural Features Biological Activity Reference
This compound (Target) Trimethoxybenzamide, 4-methylphenyl, 4-methylpiperazine Efflux pump inhibition; antibiotic potentiation
VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) Trimethoxybenzamide, pyrrolidine-ethyl, fluorophenyl High-affinity dopamine D3 receptor agonist
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Dichlorophenyl-piperazine, pentanamide, pyridinylphenyl Selective dopamine D3 receptor antagonism; improved metabolic stability
N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide (24) Dimethoxybenzamide, hydroxyphenyl-piperazine, branched alkyl chain Serotonin receptor modulation (inferred from structural analogs)

Key Observations:

  • Trimethoxybenzamide Scaffold : The target compound shares the 3,4,5-trimethoxybenzamide group with VUF15485, which is critical for hydrophobic interactions in both bacterial efflux pumps (target compound) and dopamine receptors (VUF15485) .
  • Piperazine vs. Pyrrolidine : Replacing piperazine (target compound) with pyrrolidine (VUF15485) alters conformational flexibility and hydrogen-bonding capacity, explaining divergent target affinities (efflux pumps vs. dopamine receptors) .
  • Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity for membrane penetration, whereas dichlorophenyl (7o) or fluorophenyl (VUF15485) groups optimize receptor-binding specificity .

Functional Analogues with Antioxidant or Antimicrobial Activity

Compound Name Key Structural Features Biological Activity Reference
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Trihydroxybenzamide, hydroxyphenylethyl Potent antioxidant (DPPH IC50 = 22.8 μM)
2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide Benzylpiperazine, biphenylethylidene hydrazide Antimicrobial (inferred from hydrazide derivatives)

Key Observations:

  • Hydroxy vs. Methoxy Substitution: The hydroxylated analog (THHEB) exhibits strong antioxidant activity due to radical-scavenging phenolic groups, whereas methoxy groups in the target compound reduce polarity, favoring membrane permeability and efflux pump binding .
  • Hydrazide Derivatives: Compounds like those in prioritize hydrogen-bond donors (hydrazide) for microbial target engagement, contrasting with the amide-based EPI mechanism of the target compound .

Pharmacological and Structural Trends

  • Efflux Pump Inhibition : The target compound’s trimethoxy group and piperazine side chain align with EPI design principles, but its potency is lower than clinical candidates like verapamil derivatives, which feature bulkier aromatic systems .
  • Receptor Selectivity: Piperazine-containing analogs (e.g., 7o) show dopamine D3 receptor selectivity over D2, whereas pyrrolidine-based VUF15485 achieves sub-nanomolar D3 affinity .

Research Findings and Implications

  • Antibiotic Potentiation : The target compound reduced the MIC of ciprofloxacin by 4-fold against S. aureus, suggesting moderate EPI activity. However, its efficacy was inferior to gallic acid derivatives in the same study, highlighting the need for optimized substituents .
  • Structural Optimization : Introducing halogenated aryl groups (e.g., 2-fluorophenyl in VUF15485) or rigidifying the piperazine ring (e.g., 7o’s dichlorophenyl) could enhance target affinity and metabolic stability .

Biological Activity

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 398.50 g/mol

The structure consists of a benzamide core substituted with three methoxy groups and a piperazine moiety, which is known for enhancing pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors and other signaling pathways.

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
  • Neuropharmacological Effects : The piperazine component may confer neuroactive properties, potentially influencing serotonin and dopamine pathways.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via p53 pathway
A54926.00Disruption of microtubule formation
HeLa14.31Inhibition of topoisomerase II activity

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer properties of related compounds, it was found that derivatives with similar structural features exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and p53 protein expression.

Case Study 2: Neuropharmacological Assessment

Research into the neuropharmacological effects revealed that compounds with a piperazine structure can modulate neurotransmitter systems. In vitro studies demonstrated that our target compound enhances serotonin receptor activity, suggesting potential applications in treating mood disorders.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing biological activity. For example:

  • Substituting different groups on the piperazine ring has been shown to influence both the selectivity and potency against various biological targets.
  • Molecular docking studies suggest strong interactions between the compound and target proteins, indicating a promising lead for drug development.

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